

Technical Profile & Utilization Guide: 4-Ethoxy-3-ethylphenylboronic Acid

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Compound of Interest

Compound Name:	4-Ethoxy-3-ethylphenylboronic acid
CAS No.:	2121512-95-4
Cat. No.:	B6304044

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Executive Summary

4-Ethoxy-3-ethylphenylboronic acid (CAS: 2121512-95-4) is a specialized organoboron building block characterized by a unique steric and electronic profile. Structurally, it features a para-ethoxy electron-donating group (EDG) and an ortho-ethyl steric modulator relative to the boronic acid moiety. This substitution pattern makes it a critical intermediate in the synthesis of sterically congested biaryl scaffolds, commonly found in kinase inhibitors, liquid crystal mesogens, and advanced agrochemicals.

This guide provides a comprehensive technical analysis of this compound, focusing on overcoming the specific synthetic challenges posed by its 3-ethyl steric hindrance and utilizing its 4-ethoxy electronic enrichment for optimized cross-coupling efficiency.

Chemical Identity & Physical Properties

Property	Specification
Chemical Name	4-Ethoxy-3-ethylphenylboronic acid
CAS Number	2121512-95-4 (Free Acid) / 2121514-94-9 (Pinacol Ester)
Molecular Formula	C ₁₀ H ₁₅ BO ₃
Molecular Weight	194.04 g/mol
Appearance	White to off-white powder
Solubility	Soluble in DMSO, MeOH, DCM; slightly soluble in water
pKa (Boronic Acid)	~8.5–9.0 (Estimated via Hammett correlation for alkoxy-substituted phenylboronic acids)
Storage	2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent protodeboronation

Synthesis & Production Pathways

The industrial preparation of **4-Ethoxy-3-ethylphenylboronic acid** typically follows a Lithiation-Borylation sequence starting from the commercially available precursor 1-bromo-4-ethoxy-2-ethylbenzene.

Mechanistic Pathway

The synthesis relies on the halogen-lithium exchange of the aryl bromide. The presence of the ortho-ethyl group requires careful temperature control during lithiation to prevent benzylic deprotonation (ortho-lithiation competition), although the bromine position is thermodynamically favored for exchange.



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Figure 1: Retrosynthetic pathway from 2-ethylphenol to the target boronic acid.

Critical Process Parameters

- **Cryogenic Control:** The lithiation must be performed at -78°C . Higher temperatures (-40°C to 0°C) may lead to Wurtz-type coupling or elimination reactions due to the basicity of n-BuLi.
- **Quench Rate:** The addition of Triisopropyl borate ($\text{B}(\text{OiPr})_3$) must be rapid to capture the transient aryllithium species before it can isomerize or aggregate.
- **Hydrolysis pH:** Acidification to pH 3-4 is sufficient. Over-acidification can lead to protodeboronation, especially given the electron-rich nature of the ethoxy-substituted ring.

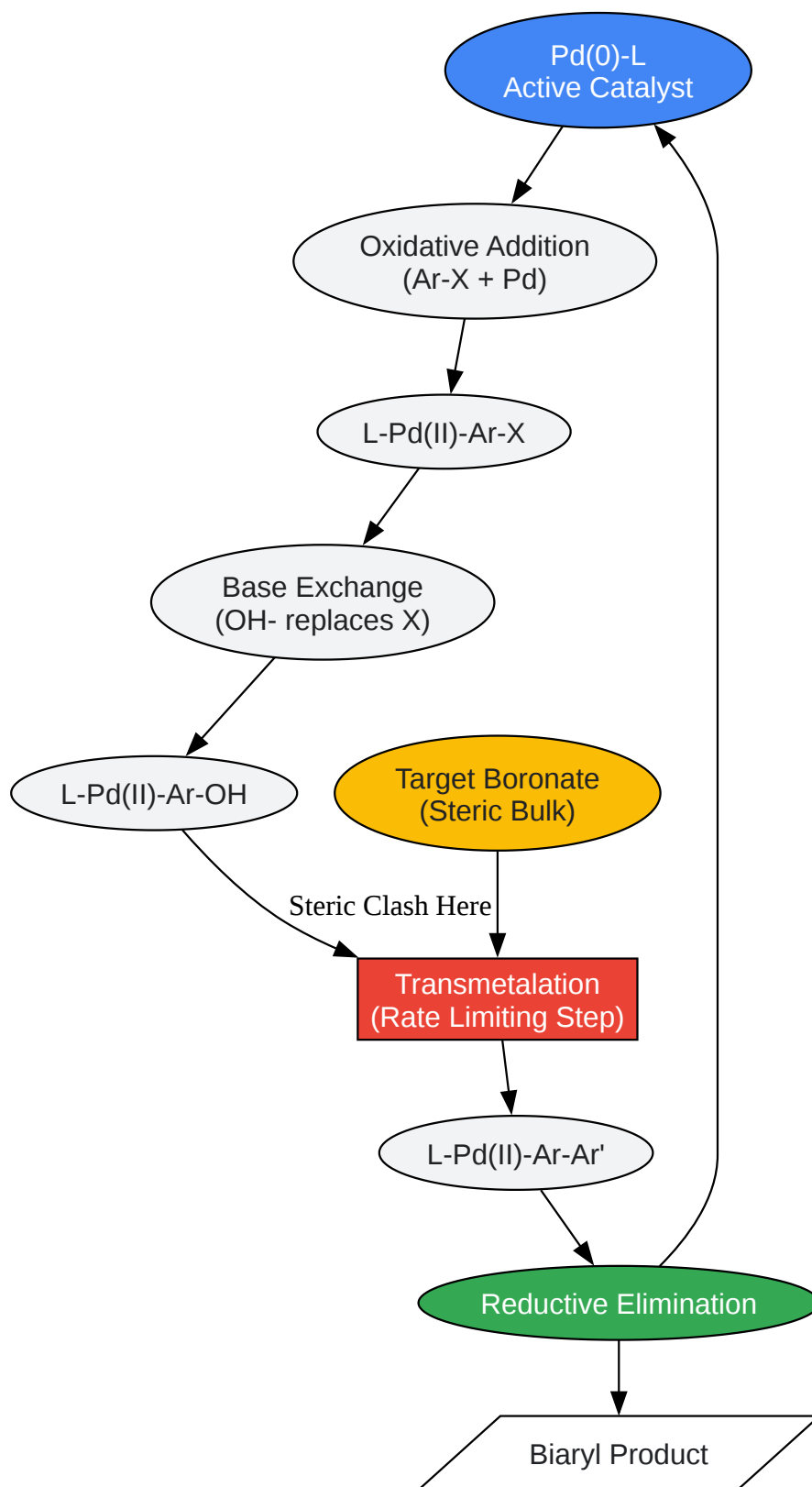
Reactivity Profile: The "Ortho-Effect"

In Suzuki-Miyaura cross-coupling, this molecule presents a dichotomy:

- **Electronic Activation (Favorable):** The para-ethoxy group is a strong Electron Donating Group (EDG). This increases the nucleophilicity of the carbon attached to boron, theoretically accelerating the transmetalation step.
- **Steric Hindrance (Unfavorable):** The 3-ethyl group exerts steric pressure on the boron center. While not as bulky as a tert-butyl group, it is sufficient to retard the formation of the pre-transmetalation Pd-O-B complex.

Optimization Strategy

- **Ligand Selection:** Standard triphenylphosphine (PPh_3) ligands often fail to accommodate the steric bulk. Buchwald Dialkylbiaryl Ligands (e.g., SPhos, XPhos) are required. SPhos is particularly effective for ortho-substituted boronic acids as it creates a protective pocket around the Pd center while allowing the substrate to approach.
- **Base Selection:** Stronger bases like K_3PO_4 or Cs_2CO_3 in anhydrous solvents (or minimal water) are preferred over weak bases like Na_2CO_3 to drive the equilibrium toward the reactive boronate species.



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Figure 2: Catalytic cycle highlighting the Transmetalation step where the 3-ethyl steric hindrance impacts reaction kinetics.

Validated Experimental Protocol

Application: Synthesis of a sterically congested biaryl via Suzuki-Miyaura Coupling.

Reagents & Stoichiometry

- Aryl Halide (Electrophile): 1.0 equiv (e.g., 4-bromo-pyridine derivative)
- Boronic Acid: **4-Ethoxy-3-ethylphenylboronic acid** (1.3 equiv)
- Catalyst: Pd₂(dba)₃ (0.02 equiv)
- Ligand: SPhos (0.04 equiv)
- Base: K₃PO₄ (2.0 equiv, finely ground)
- Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology

- Inerting: Charge a reaction vial with the Aryl Halide, Boronic Acid, Pd₂(dba)₃, SPhos, and K₃PO₄. Seal with a septum and purge with Argon for 5 minutes. Reasoning: Oxygen scavenges the active Pd(0) species and promotes homocoupling of the boronic acid.
- Solvation: Add degassed Toluene and Water via syringe.
- Activation: Heat the mixture to 100°C for 12–16 hours. Note: The high temperature is necessary to overcome the activation energy barrier imposed by the ortho-ethyl group.
- Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water.
- Purification: The crude residue is typically purified via silica gel chromatography. The 4-ethoxy group provides a distinct UV chromophore and polarity handle, aiding in separation.

Applications in Drug Discovery

The 4-ethoxy-3-ethylphenyl moiety acts as a versatile pharmacophore:

- **Lipophilicity Modulation:** The ethyl group adds lipophilicity (increasing LogP) without the metabolic liability of a methyl group (prone to rapid oxidation) or the excessive bulk of a t-butyl group.
- **Receptor Fitting:** In kinase inhibitors, the ortho-ethyl group is often used to twist the biaryl bond, forcing the molecule into a non-planar conformation that fits specific hydrophobic pockets (e.g., the "gatekeeper" region of kinases).
- **Solubility:** The ethoxy oxygen serves as a weak hydrogen bond acceptor, potentially improving aqueous solubility compared to a pure alkyl chain.

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